molecular formula C26H25N3O B2781385 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 638136-14-8

6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2781385
CAS No.: 638136-14-8
M. Wt: 395.506
InChI Key: DPIPRQQQYQZHAJ-UHFFFAOYSA-N
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Description

6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalinesThe presence of the tert-butylphenoxy group enhances the compound’s lipophilicity, which is crucial for its biological activity and ability to penetrate cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from isatin or its derivatives. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the indoloquinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical and industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines and their derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects . Additionally, the compound may interact with specific enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butylphenoxy group in 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline enhances its lipophilicity and biological activity compared to its analogs. This structural modification allows for better cell membrane penetration and increased interaction with molecular targets, making it a more potent compound in various applications .

Properties

IUPAC Name

6-[2-(4-tert-butylphenoxy)ethyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-26(2,3)18-12-14-19(15-13-18)30-17-16-29-23-11-7-4-8-20(23)24-25(29)28-22-10-6-5-9-21(22)27-24/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIPRQQQYQZHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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